molecular formula C15H20N4O6 B14736650 Glycylglycylglycyl-L-tyrosine CAS No. 5550-81-2

Glycylglycylglycyl-L-tyrosine

Cat. No.: B14736650
CAS No.: 5550-81-2
M. Wt: 352.34 g/mol
InChI Key: NNTAZTJRHAOLHK-NSHDSACASA-N
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Description

Glycylglycylglycyl-L-tyrosine is a synthetic peptide composed of three glycine residues followed by an L-tyrosine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. The presence of the L-tyrosine residue imparts unique properties to the peptide, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycylglycylglycyl-L-tyrosine typically involves peptide coupling reactions. One common method is the stepwise solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

For large-scale production, solution-phase synthesis can be employed. This method involves the condensation of N-protected amino acids followed by deprotection steps. The use of automated peptide synthesizers has also streamlined the production process, allowing for high-throughput synthesis of peptides like this compound.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the L-tyrosine residue can be oxidized to form quinones.

    Reduction: Reduction reactions can target the peptide bonds or the aromatic ring of L-tyrosine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of L-tyrosine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide or the aromatic ring.

    Substitution: Halogenated derivatives of the peptide.

Scientific Research Applications

Glycylglycylglycyl-L-tyrosine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmaceuticals: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.

    Materials Science: Explored for its use in the development of biomaterials and hydrogels.

Mechanism of Action

The mechanism of action of glycylglycylglycyl-L-tyrosine involves its interaction with biological molecules. The L-tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tyrosine: A simpler dipeptide with similar biochemical properties.

    L-tyrosine: An amino acid with a single aromatic ring, used in protein synthesis.

    Glycylglycyl-L-tyrosine: A tripeptide with two glycine residues and one L-tyrosine residue.

Uniqueness

Glycylglycylglycyl-L-tyrosine is unique due to its extended peptide chain, which provides additional flexibility and potential for interactions compared to shorter peptides. The presence of three glycine residues also enhances its solubility and stability in aqueous solutions.

Properties

CAS No.

5550-81-2

Molecular Formula

C15H20N4O6

Molecular Weight

352.34 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H20N4O6/c16-6-12(21)17-7-13(22)18-8-14(23)19-11(15(24)25)5-9-1-3-10(20)4-2-9/h1-4,11,20H,5-8,16H2,(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t11-/m0/s1

InChI Key

NNTAZTJRHAOLHK-NSHDSACASA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O

Origin of Product

United States

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